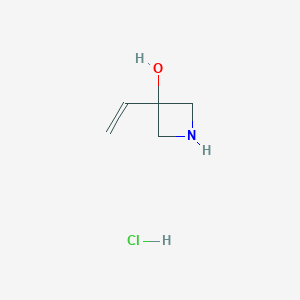

3-Ethenylazetidin-3-ol;hydrochloride

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

Azetidines serve as versatile intermediates in the synthesis of a wide range of organic compounds. rsc.org Their incorporation into molecular structures can impart desirable physicochemical properties, such as improved metabolic stability and receptor binding affinity, which is of particular interest in medicinal chemistry. lifechemicals.com The rigid framework of the azetidine (B1206935) ring can also be exploited to control the spatial orientation of substituents, a crucial aspect in the design of biologically active molecules. mit.edu

Fundamental Aspects of Azetidine Ring Strain and Its Influence on Molecular Reactivity

The chemistry of azetidines is intrinsically linked to their inherent ring strain, a consequence of the deviation of bond angles from the ideal tetrahedral geometry. rsc.org This strain energy makes the azetidine ring susceptible to ring-opening reactions under various conditions, providing a powerful synthetic tool for the construction of more complex acyclic and heterocyclic systems. rsc.org However, compared to their three-membered counterparts, aziridines, azetidines exhibit greater stability, allowing for a wider range of chemical manipulations without compromising the integrity of the four-membered ring. rsc.org

Structural Elucidation of 3-Ethenylazetidin-3-ol;hydrochloride within the Azetidine Framework

While specific experimental data for 3-Ethenylazetidin-3-ol;hydrochloride is not extensively available in public literature, its structural features can be inferred from established principles of azetidine chemistry and spectroscopic data of analogous compounds.

| Property | Value |

| Molecular Formula | C₅H₁₀ClNO |

| IUPAC Name | 3-ethenylazetidin-3-ol;hydrochloride |

| SMILES | C=CC1(CNC1)O.Cl |

| InChI | InChI=1S/C5H9NO.ClH/c1-2-5(7)3-6-4-5/h2,6-7H,1,3-4H2;1H |

| InChIKey | SBFXOHASBHXRMI-UHFFFAOYSA-N |

Table 1: Chemical Identifiers for 3-Ethenylazetidin-3-ol;hydrochloride

The formation of a hydrochloride salt involves the protonation of the basic nitrogen atom of the azetidine ring by hydrochloric acid. This protonation has several significant chemical consequences. Firstly, it increases the water solubility of the compound. Secondly, the presence of a positive charge on the nitrogen atom withdraws electron density from the ring, which can affect the reactivity of the ring and its substituents. This electron-withdrawing effect can influence the chemical shifts observed in NMR spectroscopy. researchgate.net Furthermore, the protonated nitrogen is no longer nucleophilic, which protects it from participating in unwanted side reactions during certain synthetic transformations. The conformational preferences of the azetidine ring can also be influenced by the protonation state of the nitrogen atom due to electrostatic interactions. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethenylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c1-2-5(7)3-6-4-5;/h2,6-7H,1,3-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRJKGPBNZUGLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CNC1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2413904-76-2 | |

| Record name | 3-ethenylazetidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 3 Ethenylazetidin 3 Ol;hydrochloride and Analogous Azetidines

Ring-Opening Reactions of the Azetidine (B1206935) Core

The reactivity of azetidines is largely governed by the inherent strain in the four-membered ring. ethz.chrsc.org This ring strain, while less than that of the three-membered aziridine (B145994) ring, is sufficient to make azetidines susceptible to ring-opening reactions under various conditions, particularly with acid catalysis or when the nitrogen is quaternized. magtech.com.cn For 3-ethenylazetidin-3-ol;hydrochloride, the protonated nitrogen atom enhances the electrophilicity of the ring carbons, making them more prone to nucleophilic attack.

Mechanistic Investigations of Chemoselective Ring Scission

The ring-opening of unsymmetrically substituted azetidines can proceed via different pathways, leading to regioisomeric products. The regioselectivity is influenced by electronic and steric factors of the substituents on the azetidine ring. magtech.com.cn In the case of 3-ethenylazetidin-3-ol, the presence of a tertiary alcohol at the C3 position introduces significant steric hindrance.

Nucleophilic attack on the azetidinium ion can occur at either the C2 or C4 positions. The cleavage of the C-N bond is often favored at the carbon atom that can better stabilize a positive charge in the transition state. magtech.com.cn For instance, azetidines with 2-unsaturated substituents like aryl or alkenyl groups tend to undergo cleavage of the C-N bond adjacent to the substituent due to conjugative stabilization. magtech.com.cn While the ethenyl group in 3-ethenylazetidin-3-ol is not directly attached to a ring carbon adjacent to the nitrogen, its electronic influence can still play a role.

Mechanistic studies on analogous 3-hydroxyazetidines have shown that they can undergo rearrangement cascades initiated by a Ritter-type reaction to form highly substituted 2-oxazolines. acs.org This suggests that the hydroxyl group is crucial in directing the reactivity and potential rearrangement pathways following ring-opening.

Pathways Influenced by Azetidine Ring Strain

The considerable ring strain in azetidines is a driving force for many of their reactions. ethz.chrsc.org This strain can be harnessed in synthetic chemistry to construct more complex molecules. The ring-opening of azetidines can be promoted by various reagents, including nucleophiles and electrophiles. For instance, the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines can lead to a [3+1] ring expansion to form highly substituted methylene azetidines, highlighting how ring strain can be exploited in synthetic strategies. nih.gov

In the context of 3-ethenylazetidin-3-ol;hydrochloride, the protonation of the nitrogen atom exacerbates the ring strain, making the ring more susceptible to nucleophilic attack. The regiochemical outcome of the ring-opening would depend on the nature of the nucleophile and the reaction conditions. Sterically demanding nucleophiles would likely attack the less hindered C4 position, while smaller nucleophiles might show less regioselectivity.

Transformations Involving the Ethenyl Moiety

The ethenyl group of 3-ethenylazetidin-3-ol;hydrochloride is a versatile functional handle that can undergo a variety of chemical transformations typical of alkenes.

Olefin Functionalization Reactions (e.g., Hydrogenation, Epoxidation, Dihydroxylation)

The carbon-carbon double bond of the ethenyl group can be readily functionalized through several classic organic reactions.

Hydrogenation: The vinyl group can be reduced to an ethyl group via catalytic hydrogenation. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. rsc.org Such reactions are generally high-yielding and chemoselective for the double bond, leaving the azetidine ring intact under mild conditions. rsc.org

Epoxidation: The ethenyl group can be converted to an oxirane ring through epoxidation. Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov Chemoenzymatic methods, which utilize lipases to generate a peroxy acid in situ, also provide a greener alternative for the epoxidation of alkenes. researchgate.netwikipedia.org The resulting epoxide is a valuable intermediate for further synthetic manipulations.

Dihydroxylation: The vinyl group can be dihydroxylated to form a vicinal diol. This can be achieved through various methods, including the use of osmium tetroxide (OsO4) in a catalytic amount with a co-oxidant, or through metal-free methods employing peroxy acids catalyzed by a strong acid. ethz.ch The stereochemical outcome of the dihydroxylation can often be controlled by the choice of reagents and reaction conditions. researchgate.net

Below is an interactive table summarizing these functionalization reactions:

| Reaction | Reagents | Product Functional Group |

| Hydrogenation | H₂, Pd/C | Ethyl |

| Epoxidation | m-CPBA | Oxirane (Epoxide) |

| Dihydroxylation | OsO₄ (cat.), NMO | Vicinal Diol |

Polymerization Capabilities of the Vinyl Group

The vinyl group in 3-ethenylazetidin-3-ol;hydrochloride can potentially undergo polymerization. Vinyl monomers are known to polymerize through various mechanisms, including free-radical, cationic, and anionic pathways. ethz.cheresearchco.com

Radical Polymerization: Free-radical polymerization is a common method for polymerizing vinyl monomers. nih.gov This process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation. researchgate.net Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, offer the ability to synthesize polymers with well-defined molecular weights and low dispersity. nih.govcolostate.edumdpi.comresearchgate.netspringernature.com An acid-triggered RAFT polymerization method has also been developed, which could be relevant for the hydrochloride salt of the title compound. ethz.chethz.chflinders.edu.au

Cationic Polymerization: Cationic polymerization of vinyl ethers is a well-established process, and it is conceivable that under certain conditions, the vinyl group of 3-ethenylazetidin-3-ol could undergo similar reactions. nih.govnih.gov This would likely be initiated by a strong Lewis or Brønsted acid.

Anionic Polymerization: Anionic polymerization of vinyl monomers typically requires strong electron-withdrawing groups attached to the double bond to stabilize the propagating carbanionic center. eresearchco.comuni-bayreuth.de Given the electronic nature of the azetidine ring, this type of polymerization is less likely for 3-ethenylazetidin-3-ol.

It is also important to consider the potential for ring-opening polymerization (ROP) of the azetidine ring itself, which can occur under both cationic and anionic conditions. researchgate.netdigitellinc.comrsc.orgrsc.orgresearchgate.net A potential challenge in the polymerization of 3-ethenylazetidin-3-ol would be the competition between vinyl polymerization and ROP.

Radical Addition Reactions to the Alkene

The ethenyl group can participate in radical addition reactions. For example, the addition of thiyl radicals, generated from thiols, to alkenes is a well-known transformation that proceeds via an anti-Markovnikov pathway to form thioethers. Radical additions to unsaturated bonds are a powerful tool in organic synthesis. researchgate.net The regioselectivity of such additions would be influenced by the stability of the resulting radical intermediate.

Reactivity of the Tertiary Alcohol Functionality

The tertiary alcohol at the C3 position of the azetidine ring is a significant site of chemical reactivity. Its sterically hindered nature and the electronic properties of the strained ring influence the types of transformations it can undergo. Direct nucleophilic substitution at a tertiary carbon is challenging, and reactions typically require activation of the hydroxyl group to facilitate its departure as a better leaving group.

Nucleophilic substitution reactions directly at the C3 position to replace the hydroxyl group are not straightforward due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). For a substitution to occur, the hydroxyl group must first be protonated or converted into a more suitable leaving group.

The reaction would likely proceed through an S_N1-type mechanism, involving the formation of a tertiary carbocation intermediate upon the departure of a good leaving group (e.g., H₂O after protonation). The stability of this C3-carbocation would be a critical factor in the reaction's feasibility. However, such reactions can be complicated by competing pathways, including elimination and rearrangement.

In a study on analogous N-substituted 3-hydroxyazetidines, treatment with a nitrile and a strong acid did not lead to direct substitution but instead initiated a Ritter-type reaction. This resulted in a cascade rearrangement to form highly substituted 2-oxazolines. nih.gov This transformation highlights that under acidic conditions, the tertiary alcohol can initiate complex intramolecular pathways rather than simple substitution.

Derivatization of the tertiary alcohol is a key strategy to facilitate subsequent chemical modifications. By converting the hydroxyl group into other functionalities, its reactivity can be precisely controlled. Common derivatization techniques for tertiary alcohols include:

Esterification: The alcohol can be converted into an ester (e.g., acetate, tosylate, or mesylate). This is typically achieved by reacting the alcohol with an acyl chloride, anhydride, or sulfonyl chloride in the presence of a base. The resulting esters, particularly sulfonate esters like tosylates, are excellent leaving groups, paving the way for subsequent nucleophilic substitution reactions that would otherwise be difficult to achieve.

Etherification: Formation of an ether (e.g., a silyl (B83357) ether like trimethylsilyl (B98337) (TMS) ether or tert-butyldimethylsilyl (TBDMS) ether) serves as a common protecting group strategy. This transformation renders the alcohol unreactive under a variety of conditions, allowing chemical modifications to be performed on other parts of the molecule, such as the ethenyl group or the azetidine nitrogen. The silyl ether can be selectively removed later under mild conditions.

Alkylation: The replacement of the active hydrogen on the hydroxyl group with an alkyl or benzyl (B1604629) group can also be performed, although it is less common for tertiary alcohols compared to primary or secondary ones.

These derivatization methods are standard in organic synthesis, and their application to 3-ethenylazetidin-3-ol would enable its use as a versatile building block for more complex molecules.

Impact of the Protonated Nitrogen on Overall Compound Reactivity

The presence of hydrochloric acid ensures that the nitrogen atom of the azetidine ring is protonated, forming a positively charged azetidinium salt. This feature has a profound impact on the stability and reactivity of the entire molecule. The azetidinium structure is significantly more reactive than its neutral amine counterpart, primarily due to increased ring strain and the powerful electron-withdrawing effect of the positive charge.

The key consequences of N-protonation include:

Increased Ring Strain and Electrophilicity: The positive charge on the nitrogen atom enhances the inherent strain of the four-membered ring. It also withdraws electron density from the ring carbons, making them more electrophilic and highly susceptible to attack by nucleophiles. youtube.com

Activation Towards Ring-Opening: Azetidinium salts are well-known for their use in alkylation reactions via ring-opening with a wide range of nucleophiles, including those based on carbon, nitrogen, sulfur, and oxygen. nih.gov The reaction with a nucleophile relieves the ring strain, providing a strong thermodynamic driving force for the ring-opening process. youtube.comnih.gov

pH-Dependent Stability: The stability of the azetidine ring becomes highly dependent on pH. In acidic conditions, the protonated form predominates, which can lead to accelerated decomposition via ring-opening. nih.gov Studies on analogous aryl-azetidines have shown that the rate of decomposition is significantly faster at low pH. nih.gov The basicity (and corresponding pKₐ) of the azetidine nitrogen is therefore a crucial determinant of the compound's stability. nih.gov

The influence of pH on the stability of a related azetidine analog is demonstrated in the table below, showing a dramatic decrease in half-life as the pH is lowered.

| Compound | pH | Half-life (T1/2) | Reference |

|---|---|---|---|

| Aryl-azetidine Analogue 5 | 1.8 | 0.5 hours | nih.gov |

| Aryl-azetidine Analogue 5 | 2.7 | 1.2 hours | nih.gov |

| Aryl-azetidine Analogue 5 | 7.0 | Stable | nih.gov |

Solvent Effects: The reactivity and stability of azetidinium salts are also influenced by the solvent. Polar protic solvents, such as water and ethanol, are particularly effective at stabilizing the charged azetidinium species and any charged intermediates involved in its reactions, thereby facilitating processes like nucleophilic attack and ring-opening. nih.govacs.org

Spectroscopic Characterization and Advanced Theoretical Investigations in Azetidine Research

Advanced Spectroscopic Methods for Structural Assignment and Purity Assessment

The definitive identification and purity confirmation of 3-Ethenylazetidin-3-ol;hydrochloride rely on a suite of sophisticated spectroscopic techniques. Each method provides unique insights into the molecular architecture of the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of molecules. For 3-Ethenylazetidin-3-ol;hydrochloride, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are crucial for unambiguous structural assignment.

In a typical ¹H NMR spectrum, the protons of the ethenyl group (-CH=CH₂) would exhibit characteristic shifts in the olefinic region. The protons on the azetidine (B1206935) ring would appear as distinct signals, with their coupling patterns providing information about their spatial relationships. The presence of the hydroxyl group and the hydrochloride salt form would also influence the chemical shifts of nearby protons.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The carbons of the ethenyl group, the quaternary carbon bearing the hydroxyl group, and the two methylene (B1212753) carbons of the azetidine ring would each produce a signal at a characteristic chemical shift.

Two-dimensional NMR techniques are employed to establish connectivity. For instance, a COSY (Correlation Spectroscopy) experiment would reveal proton-proton couplings within the azetidine ring and the ethenyl group. An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded proton and carbon atoms, while an HMBC (Heteronuclear Multiple Bond Correlation) spectrum provides information about longer-range (2-3 bond) C-H correlations, which is vital for assembling the complete molecular structure.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 3-Ethenylazetidin-3-ol;hydrochloride This data is representative and based on general principles of NMR spectroscopy for similar structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azetidine CH₂ | 3.5 - 4.0 | 45 - 55 |

| Ethenyl CH | 5.8 - 6.2 | 130 - 140 |

| Ethenyl CH₂ | 5.2 - 5.5 | 110 - 120 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. For 3-Ethenylazetidin-3-ol;hydrochloride, HRMS analysis would provide a precise mass measurement of the protonated molecular ion [M+H]⁺. This experimentally determined mass is then compared to the calculated theoretical mass based on the molecular formula (C₅H₁₀ClNO). A close match between the experimental and theoretical masses (typically within a few parts per million) confirms the elemental composition of the compound and, by extension, its molecular weight.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The IR spectrum of 3-Ethenylazetidin-3-ol;hydrochloride would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, N-H stretches and bends associated with the protonated amine hydrochloride, C-H stretches of the alkyl and vinyl groups, and the C=C stretch of the ethenyl group. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C=C double bond.

Table 2: Expected Vibrational Frequencies for 3-Ethenylazetidin-3-ol;hydrochloride This data is representative and based on typical functional group frequencies.

| Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 |

| N-H Stretch (Amine Salt) | 2800 - 3200 |

| C-H Stretch (sp²) | 3010 - 3100 |

| C-H Stretch (sp³) | 2850 - 3000 |

Computational Chemistry and Mechanistic Studies

Theoretical investigations provide a deeper understanding of the electronic properties and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules. For 3-Ethenylazetidin-3-ol;hydrochloride, DFT calculations can be employed to optimize the molecular geometry and predict various properties. These calculations can provide insights into the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. researchgate.netresearchgate.net Such information is valuable for predicting the molecule's reactivity, stability, and potential sites for nucleophilic or electrophilic attack. researchgate.netresearchgate.net Furthermore, theoretical vibrational frequencies can be calculated using DFT and compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational landscape and dynamic behavior of molecules over time. In the study of azetidine derivatives, MD simulations provide insights into the flexibility of the four-membered ring and the influence of substituents on its structure and stability.

Recent theoretical studies on a novel azetidine derivative have utilized MD simulations to explore its structural dynamics. researchgate.net These simulations, often extending over nanoseconds, track the atomic positions and velocities, revealing key parameters that describe the molecule's behavior. researchgate.netmdpi.comnih.gov

Key Parameters from Molecular Dynamics Simulations:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule over time, compared to a reference structure. A stable RMSD value over the simulation time suggests that the molecule has reached equilibrium. For one studied azetidine derivative, the RMSD was found to be 0.74 ± 0.10 Å, indicating structural stability. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual atoms or residues around their average position. This helps to identify the more flexible regions of the molecule. In the same derivative, the RMSF was 0.85 ± 0.15 Å. researchgate.net

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to a solvent. This is important for understanding potential interactions with the surrounding environment. The derivative showed a SASA of 66.55 ± 0.35 nm². researchgate.net

The four-membered azetidine ring is known to adopt a puckered conformation, and the specific nature of this puckering can be influenced by the substituents and the surrounding environment. nih.gov MD simulations can model these subtle conformational changes and predict the most stable arrangements. For instance, the orientation of substituents on the azetidine ring can significantly alter the molecule's conformational preferences. acs.org

Interactive Data Table: Representative MD Simulation Parameters for an Azetidine Derivative researchgate.net

| Parameter | Mean Value | Standard Deviation |

| RMSD | 0.74 Å | ± 0.10 Å |

| RMSF | 0.85 Å | ± 0.15 Å |

| Radius of Gyration (Rg) | 16.45 Å | ± 0.40 Å |

| SASA | 66.55 nm² | ± 0.35 nm² |

Elucidation of Reaction Mechanisms and Transition States (e.g., Diradical Pathways)

Theoretical investigations are crucial for understanding the mechanisms of reactions that form and modify azetidine rings. A prominent example is the aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, which is a direct route to synthesizing azetidines. researchgate.netmdpi.com This reaction often proceeds through a diradical pathway, and computational methods like Density Functional Theory (DFT) are instrumental in elucidating the details of these mechanisms. mdpi.com

The aza Paternò-Büchi reaction can be initiated by the photoexcitation of the imine or, more commonly in modern methods, by a photosensitizer that transfers energy to the alkene. mdpi.com This energy transfer leads to the formation of a triplet state alkene, which then reacts with the ground state imine.

The Diradical Pathway:

Triplet Energy Transfer: A photosensitizer absorbs light and transfers its triplet energy to the alkene.

Formation of a 1,4-Diradical Intermediate: The excited triplet alkene adds to the imine in a stepwise manner, forming a 1,4-diradical intermediate. nih.gov The stability of this diradical is a key factor in the reaction's success. beilstein-journals.org

Intersystem Crossing (ISC) and Ring Closure: The triplet diradical undergoes intersystem crossing to a singlet state, which then rapidly collapses to form the four-membered azetidine ring. nih.gov

Computational studies have been employed to calculate the energies of the transition states and intermediates along this reaction pathway. These calculations help to explain the regioselectivity and stereoselectivity of the reaction. For example, DFT calculations can predict which of the possible regioisomeric diradical intermediates is more stable, thus determining the final product structure. beilstein-journals.org

In some azetidine-forming reactions, computational models have been developed to predict the feasibility of a reaction between different starting materials by calculating their frontier orbital energies. thescience.dev This predictive power can accelerate the discovery of new synthetic routes to functionalized azetidines. thescience.dev

Interactive Data Table: Calculated Transition State Energies for Azetidine vs. Pyrrolidine (B122466) Formation frontiersin.org

| Transition State | Relative Energy (kcal/mol) - Uncatalyzed | Relative Energy (kcal/mol) - Catalyzed |

| Azetidine Formation | Higher Energy | Lower Energy |

| Pyrrolidine Formation | Lower Energy | Higher Energy |

Note: This table represents a generalized finding from a study on the regioselective aminolysis of epoxy amines, where a catalyst reversed the inherent preference for pyrrolidine formation to favor azetidine formation. The exact energy values are system-dependent.

Advanced Chemical Applications of Azetidine Scaffolds in Modern Chemical Science

Azetidines as Versatile Synthetic Building Blocks and Intermediates

The strained four-membered ring of azetidines makes them highly reactive and thus valuable as synthetic intermediates. The strategic incorporation of functional groups, such as the ethenyl and hydroxyl moieties in 3-Ethenylazetidin-3-ol, further enhances their utility, providing handles for a diverse range of chemical transformations.

Applications in Stereoselective Synthesis of Complex Molecular Architectures

The rigid conformation of the azetidine (B1206935) ring can be exploited to control the stereochemical outcome of reactions at or adjacent to the ring. While specific stereoselective applications of 3-Ethenylazetidin-3-ol;hydrochloride are not extensively documented, the principles of using chiral azetidines are well-established. Chiral azetidine derivatives serve as valuable precursors for the synthesis of enantiomerically pure compounds, including alkaloids, amino acids, and other biologically active molecules. The defined spatial arrangement of substituents on a chiral azetidine ring can direct the approach of reagents, leading to high levels of stereoselectivity in subsequent transformations. For instance, the facial bias imposed by the ring can influence additions to the vinyl group or reactions at the hydroxyl group, enabling the construction of multiple stereocenters with high fidelity.

Role as Precursors for Ring Expansion Products and Polycyclic Systems

The ring strain inherent to azetidines makes them excellent candidates for ring-expansion reactions, providing access to larger, more complex heterocyclic systems that would be challenging to synthesize through other means. The vinyl group in 3-vinylazetidin-3-ols is particularly significant in this context. Research has demonstrated that 3-vinylazetidin-3-ols can undergo an arylative ring-expansion reaction under dual palladium and acid catalysis. This process involves a Heck arylation of the vinyl group, followed by an acid-catalyzed transposition of the allylic alcohol and subsequent ring opening by the internal hydroxyl group to afford 2,3,4-trisubstituted dihydrofurans. researchgate.net This transformation highlights the utility of the 3-vinylazetidin-3-ol scaffold as a precursor to five-membered heterocycles.

Furthermore, the reactivity of the vinyl group in conjunction with the strained ring allows for various cycloaddition and rearrangement reactions. These transformations can lead to the formation of diverse polycyclic systems, which are key structural motifs in many natural products and pharmaceutical agents. nih.gov The ability to controllably expand the azetidine ring or to use it as a linchpin in constructing polycyclic frameworks underscores the synthetic potential of 3-ethenylazetidin-3-ol derivatives.

Integration of Azetidine Units in Polymer Chemistry and Materials Science

The incorporation of azetidine units into polymer backbones or as pendant groups can impart unique properties to the resulting materials. Azetidines can participate in ring-opening polymerization (ROP), a process driven by the release of ring strain. Both cationic and anionic ROP of azetidine monomers have been explored to produce polyamines with various architectures. researchgate.netrsc.orgutwente.nl

The presence of a vinyl group in 3-ethenylazetidin-3-ol offers an additional handle for polymerization. This monomer could potentially undergo polymerization via its vinyl group, leading to polymers with pendant azetidinol (B8437883) moieties. These pendant groups could then be used for post-polymerization modifications, such as cross-linking or the introduction of other functional groups. Alternatively, the azetidine ring itself could be opened in a controlled manner to create linear polymers. The combination of a polymerizable vinyl group and a ring-opening motif makes 3-ethenylazetidin-3-ol a potentially valuable monomer in the synthesis of functional polymers for applications in coatings, adhesives, and biomedical materials. researchgate.netnih.gov

Utilization of Azetidines as Chiral Templates in Asymmetric Catalysis

Chiral azetidine derivatives have found application as ligands and templates in asymmetric catalysis. The rigid four-membered ring structure and the presence of the nitrogen atom allow for the formation of well-defined metal complexes that can effectively induce chirality in a variety of chemical transformations. While the specific use of 3-Ethenylazetidin-3-ol;hydrochloride as a chiral template is not prominently reported, its structural features are amenable to such applications.

In principle, a chiral version of 3-ethenylazetidin-3-ol could be synthesized and used to direct the stereochemical course of a reaction. The hydroxyl group and the nitrogen atom could coordinate to a metal center, while the chiral environment of the azetidine ring would influence the binding of the substrate and the subsequent bond-forming steps. The vinyl group could also play a role in directing reactivity or could be a site for further functionalization to fine-tune the catalytic activity.

Application as Chemical Linkers and Probes in Research Tool Development (e.g., PROTAC Linkers, ADC Linkers for Research Purposes)

The rigid and compact structure of the azetidine ring makes it an attractive scaffold for the design of chemical linkers in various biotechnological applications. In the context of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker plays a crucial role in connecting the two active moieties and maintaining the optimal distance and orientation for biological activity. nih.govnih.gov

Current Challenges and Future Perspectives in 3 Ethenylazetidin 3 Ol;hydrochloride Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted azetidines is a persistent challenge in organic chemistry due to the high ring strain (approx. 25.4 kcal/mol) of the four-membered ring. researchgate.net Traditional methods for constructing the azetidine (B1206935) core often suffer from low yields, require harsh reaction conditions, or have poor functional group tolerance. utwente.nl

A plausible and direct synthetic route to 3-Ethenylazetidin-3-ol would involve the nucleophilic addition of a vinyl organometallic reagent, such as vinylmagnesium bromide, to a suitable N-protected azetidin-3-one (B1332698) precursor. This would be followed by deprotection and formation of the hydrochloride salt.

Plausible Synthetic Route:

Starting Material: N-protected azetidin-3-one (e.g., N-Boc-azetidin-3-one).

Key Step: Reaction with vinylmagnesium bromide or vinyllithium (B1195746) to form the tertiary alcohol and install the ethenyl group. researchgate.netmdpi.com

Final Steps: Deprotection of the nitrogen (e.g., acidic removal of the Boc group) and subsequent treatment with hydrochloric acid to yield the target compound.

Current challenges in this and other potential synthetic approaches include:

Precursor Availability: The synthesis of the starting azetidin-3-one can be multi-stepped and inefficient.

Reaction Conditions: Grignard reactions require strictly anhydrous conditions and can be difficult to scale. researchgate.net

Sustainability: Many existing azetidine syntheses rely on stoichiometric reagents, produce significant waste, and utilize harsh conditions (e.g., strong bases or acids). utwente.nl

Future research is focused on developing catalytic and more environmentally benign methods. Innovations such as visible-light-mediated [2+2] photocycloadditions (aza Paternò-Büchi reactions) and transition-metal-catalyzed C-H amination offer promising, more efficient alternatives for constructing the core azetidine scaffold. researchgate.netrsc.org Applying these modern methods to generate precursors for 3-Ethenylazetidin-3-ol could represent a significant step forward.

Table 1: Comparison of Potential Synthetic Strategies

| Method | Advantages | Disadvantages | Relevance to 3-Ethenylazetidin-3-ol |

| Grignard Addition to Azetidin-3-one | Direct, well-established transformation. researchgate.net | Requires multi-step precursor synthesis; strict anhydrous conditions. | Most direct hypothetical route. |

| [2+2] Photocycloaddition | Can form densely functionalized azetidines under mild conditions. researchgate.netrsc.org | Substrate scope can be limited; regioselectivity challenges. | Potential for novel, direct synthesis from imines and allenes. |

| Intramolecular C-H Amination | High atom economy; utilizes common starting materials. rsc.org | Often requires directing groups and expensive metal catalysts. | Could provide an alternative route to the azetidine core. |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of 3-Ethenylazetidin-3-ol;hydrochloride is expected to be rich and complex, governed by the interplay of its three key functional groups. The high ring strain makes the azetidine ring susceptible to cleavage, while the vinyl group and tertiary alcohol offer sites for a wide range of chemical modifications. rsc.org

Strain-Driven Reactivity: The most significant aspect of azetidine chemistry is its strain-driven reactivity. researchgate.net Under appropriate conditions (e.g., acid catalysis), the ring can undergo cleavage or rearrangement. Research on other 3-hydroxyazetidines has shown they can undergo a Ritter-initiated cascade reaction to form highly substituted 2-oxazolines. worktribe.comnih.govdurham.ac.uk This suggests that 3-Ethenylazetidin-3-ol could be a precursor to novel oxazoline (B21484) structures, which are valuable in medicinal chemistry.

Vinyl Group Reactivity: The ethenyl (vinyl) group is a versatile handle for numerous transformations that remain unexplored for this specific molecule. Potential reactions include:

Polymerization: The vinyl group could participate in radical, cationic, or ring-opening metathesis polymerization (ROMP) to create novel functional polymers.

Cycloadditions: As a dienophile or dipolarophile, the vinyl group could undergo Diels-Alder or 1,3-dipolar cycloaddition reactions to build more complex heterocyclic systems.

Oxidation/Functionalization: The double bond can be readily oxidized to form epoxides or diols, or functionalized via hydroboration-oxidation, halogenation, or Heck coupling.

Tertiary Alcohol Reactivity: The 3-hydroxy group can be used as a synthetic handle for esterification, etherification, or as a leaving group after activation to introduce other nucleophiles at the C3 position.

Future research will likely focus on systematically investigating these reaction pathways to unlock the synthetic potential of this molecule as a versatile building block.

Advancements in Asymmetric Synthesis of Specific Azetidine Stereoisomers

The C3 position of 3-Ethenylazetidin-3-ol is a chiral quaternary stereocenter. The controlled synthesis of a single enantiomer is a significant challenge but is crucial for applications in medicinal chemistry, where the biological activity of stereoisomers can differ dramatically. The development of asymmetric methods to access enantiopure 3-substituted-3-hydroxyazetidines is an active area of research.

Current Challenges:

Construction of Quaternary Stereocenters: Creating a chiral quaternary center is inherently difficult due to steric hindrance. acs.org

Stereocontrol: Achieving high diastereoselectivity and enantioselectivity in reactions on the azetidine ring is a formidable task.

Future Perspectives and Potential Strategies:

Chiral Auxiliaries: Employing a chiral auxiliary on the azetidine nitrogen could direct the stereoselective addition of the vinyl nucleophile to an azetidin-3-one precursor.

Catalytic Asymmetric Addition: The development of chiral Lewis acids or organocatalysts to mediate the asymmetric vinylation of N-protected azetidin-3-one would be a more elegant and atom-economical approach.

Kinetic Resolution: A racemic mixture of 3-Ethenylazetidin-3-ol could potentially be resolved through enzyme-catalyzed kinetic resolution, for instance, by selective acylation of one enantiomer.

Asymmetric Ring Closure: Developing novel cyclization strategies that construct the azetidine ring and set the C3 stereocenter simultaneously from a chiral acyclic precursor is another promising avenue. For example, asymmetric syntheses of other substituted azetidines have been achieved from chiral precursors like enantiopure 4-formyl-β-lactams. nih.gov

Success in this area would significantly enhance the value of 3-Ethenylazetidin-3-ol as a chiral building block for the synthesis of complex molecules.

Potential for Integration into Novel Functional Materials and Molecular Devices

The unique structure of 3-Ethenylazetidin-3-ol;hydrochloride makes it an attractive monomer for the development of novel functional materials. The combination of a polymerizable vinyl group and a strained, cationic azetidinium ring offers intriguing possibilities. rsc.orgnih.gov

Azetidine-Containing Polymers: The cationic ring-opening polymerization (CROP) of azetidinium salts is a known method for producing polyamines, specifically branched poly(propylenimine). researchgate.netutwente.nlacs.org These polymers have applications as CO2 adsorbents, antimicrobial coatings, and gene transfection agents. rsc.orgacs.org The vinyl group in 3-Ethenylazetidin-3-ol provides an orthogonal handle for polymerization.

Potential Polymer Architectures:

Vinyl Polymerization: Standard free-radical or controlled radical polymerization (e.g., RAFT, ATRP) of the vinyl group would lead to a polymer with pendant 3-hydroxyazetidinium side chains. These side chains could impart unique properties such as hydrophilicity, antimicrobial activity, or serve as cross-linking sites. nih.gov

Dual Polymerization: A "grafting-through" approach could involve first polymerizing the vinyl group and then initiating a CROP from the azetidinium groups in the side chains to create complex, hyperbranched, or cross-linked polymer networks.

Table 2: Potential Material Applications

| Material Type | Polymerization Route | Key Feature | Potential Application |

| Linear Polymer with Azetidinium Side-Chains | Vinyl Polymerization | Cationic, reactive side-chains | Antimicrobial surfaces, functional coatings, hydrogels. nih.gov |

| Poly(propylenimine) Backbone | Cationic Ring-Opening Polymerization (CROP) | Polyamine structure | Gene delivery vectors, CO2 capture materials, chelation agents. rsc.orgacs.org |

| Cross-linked Networks | Combination of Vinyl and Ring-Opening Polymerization | High-density functional groups | Advanced hydrogels, adsorbent materials, smart materials. |

The future in this area will involve synthesizing polymers from 3-Ethenylazetidin-3-ol and characterizing their physicochemical properties. The ability to tune properties by leveraging both the azetidinium ring and the tertiary alcohol offers a pathway to a new class of sophisticated functional materials and molecular devices.

Q & A

Basic: What are the common synthetic routes for 3-Ethenylazetidin-3-ol;hydrochloride, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves cyclization of precursors containing both amine and alcohol groups, followed by salt formation with HCl. A multi-step approach (e.g., nucleophilic substitution, ring closure) is used, with temperature and solvent polarity being critical. For example, cyclization in anhydrous tetrahydrofuran (THF) at −20°C can minimize side reactions, while HCl gas bubbling in ethanol ensures salt formation . Optimization studies often employ Design of Experiments (DoE) to balance yield (60–75%) and purity (>95% by HPLC) .

Advanced: How can reaction intermediates be characterized to resolve stereochemical ambiguities in azetidine derivatives?

Methodological Answer:

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA) and nuclear Overhauser effect spectroscopy (NOESY) NMR are critical. For 3-Ethenylazetidin-3-ol, coupling constants (JH-H = 4–6 Hz) in <sup>1</sup>H NMR and NOE correlations between the ethenyl group and azetidine protons confirm stereochemistry. Computational modeling (DFT) further validates spatial arrangements .

Basic: What analytical techniques are essential for structural verification of 3-Ethenylazetidin-3-ol;hydrochloride?

Methodological Answer:

- NMR : <sup>13</sup>C NMR identifies quaternary carbons (e.g., azetidine ring carbons at δ 55–65 ppm).

- Mass Spectrometry (HRMS) : Exact mass ([M+H]<sup>+</sup> ≈ 138.08) confirms molecular formula (C5H10ClNO).

- IR Spectroscopy : O–H stretch (~3200 cm<sup>−1</sup>) and N–H bend (~1600 cm<sup>−1</sup>) verify functional groups .

Advanced: How do structural modifications (e.g., ethenyl vs. pyridinyl substituents) influence biological activity?

Methodological Answer:

Comparative studies using 3-(2-Chloropyridin-3-yl)azetidin-3-ol () show that electron-withdrawing groups (e.g., Cl) enhance binding to nicotinic acetylcholine receptors (IC50 = 1.2 µM vs. 3.8 µM for ethenyl). Molecular docking (AutoDock Vina) and SPR assays quantify affinity changes. Ethenyl groups improve metabolic stability (t1/2 = 2.1 h in hepatocytes) compared to bulkier substituents .

Basic: What safety protocols are critical when handling 3-Ethenylazetidin-3-ol;hydrochloride?

Methodological Answer:

- Use fume hoods and PPE (nitrile gloves, safety goggles) due to acute toxicity (oral LD50 ≈ 145 mg/kg in rats).

- Avoid inhalation (LC50 < 1 mg/L) and store at 2–8°C under argon to prevent degradation.

- Spill management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration).

- Metabolite Identification : LC-MS/MS detects active metabolites (e.g., hydroxylated derivatives) missed in vitro.

- Dose Adjustments : Allometric scaling (e.g., mg/m<sup>2</sup>) accounts for species-specific clearance rates .

Basic: What methods are used to assess purity and stability of 3-Ethenylazetidin-3-ol;hydrochloride?

Methodological Answer:

- HPLC : C18 columns with 0.1% TFA in water/acetonitrile gradients (purity >98%).

- Forced Degradation Studies : Expose to heat (40°C, 75% RH) and UV light to identify degradation products (e.g., oxidation of ethenyl to carbonyl groups) .

Advanced: What computational tools predict the compound’s reactivity in novel reactions?

Methodological Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ethenyl group’s LUMO (−1.8 eV) suggests susceptibility to Michael additions. Machine learning (e.g., Chemprop) trains on azetidine reaction databases to forecast yields .

Basic: How is the compound’s solubility profile determined for formulation studies?

Methodological Answer:

- Shake-Flask Method : Measure solubility in PBS (pH 7.4, ~15 mg/mL) and DMSO (>200 mg/mL).

- Hansen Solubility Parameters : Predict miscibility with excipients (e.g., PEG 400 improves aqueous solubility) .

Advanced: What strategies mitigate byproduct formation during scale-up synthesis?

Methodological Answer:

- Flow Chemistry : Continuous reactors reduce residence time, minimizing dimerization (e.g., <5% byproduct at 10 g scale).

- Catalyst Screening : Palladium on carbon (Pd/C) suppresses ethenyl isomerization.

- In-line Analytics : PAT tools (e.g., ReactIR) monitor intermediates in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.